molecular formula C26H34N4O3S B2898830 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 477300-71-3

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2898830
CAS No.: 477300-71-3
M. Wt: 482.64
InChI Key: ZVJKMERHYINSTF-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative characterized by three key structural motifs:

  • Adamantane formamido group: This rigid, lipophilic moiety enhances metabolic stability and influences molecular packing in crystalline states .
  • 2,5-Dimethylphenyl substituent: Positioned at the 4th position of the triazole ring, this aromatic group contributes to steric bulk and electronic effects.
  • Ethyl acetate sulfanyl linker: The thioether-acetate ester chain at the 3rd position modulates solubility and reactivity.

The compound’s synthesis likely follows routes analogous to related triazole derivatives, involving cyclocondensation of thiosemicarbazides or nucleophilic substitution reactions . Crystallographic data for similar compounds (e.g., and ) suggest that the adamantane and aryl groups dominate intermolecular interactions, such as van der Waals forces and hydrogen bonding .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-4-33-23(31)15-34-25-29-28-22(30(25)21-7-16(2)5-6-17(21)3)14-27-24(32)26-11-18-8-19(12-26)10-20(9-18)13-26/h5-7,18-20H,4,8-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJKMERHYINSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the adamantane moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences between the target compound and analogs from the literature:

Compound Name Substituents at Key Positions Crystallographic Features (if available) Key Physical Properties
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate - 4th position: 2,5-dimethylphenyl
- 3rd position: ethyl acetate sulfanyl
- 5th position: formamido-methyl
Not reported in evidence; inferred from analogs to have monoclinic/triclinic packing dominated by adamantane . High lipophilicity (predicted); moderate solubility
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine - 4th position: methyl
- 3rd position: dimethylaminoethyl sulfanyl
Monoclinic P2₁/c space group; hydrogen bonding between triazole N and amine groups . m.p. 162–164°C; higher solubility in polar solvents
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole - 4th position: phenyl
- 3rd position: methoxyethyl sulfanyl
Triclinic P-1 space group; π-π stacking between phenyl groups and adamantane-mediated hydrophobic interactions . m.p. 128–130°C; moderate lipophilicity
5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives - 4th position: amino/arylidenamino
- 3rd position: thiol
Not crystallographically characterized; IR/NMR confirms tautomeric forms and hydrogen bonding . Variable m.p. (150–220°C); low aqueous solubility

Key Findings from Comparative Studies

a) Impact of Substituents on Lipophilicity and Solubility
  • The 2,5-dimethylphenyl group in the target compound increases steric hindrance and lipophilicity compared to the phenyl group in or methyl in . This reduces aqueous solubility but may enhance membrane permeability in biological systems.
  • The ethyl acetate sulfanyl chain introduces ester functionality, which is more hydrolytically labile than the methoxyethyl or dimethylaminoethyl chains in analogs . This could affect metabolic stability in vivo.
b) Crystallographic and Packing Behavior
  • Adamantane-containing triazoles consistently exhibit dense molecular packing due to the rigid, bulky adamantane core. For example, the methoxyethyl derivative in shows triclinic packing with π-π interactions, while the dimethylaminoethyl analog in adopts a monoclinic system stabilized by N–H···N hydrogen bonds.
  • The absence of polar groups (e.g., amino or methoxy) in the target compound may limit hydrogen bonding, leading to less stable crystalline forms compared to .

Biological Activity

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound notable for its unique structural features that include an ethyl acetate moiety, a triazole ring, and an adamantane derivative. The molecular formula is approximately C20H26N4O2SC_{20}H_{26}N_4O_2S with a molecular weight of about 422.51 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound's structure is characterized by:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Adamantane Derivative : Associated with antiviral activity against various viruses, including influenza.
  • Sulfanyl Group : Suggests possible interactions with biological targets that may enhance pharmacological profiles.

Antiviral Properties

Compounds containing adamantane structures are recognized for their antiviral properties. This compound is hypothesized to exhibit similar effects against viruses like influenza and HIV due to the presence of the adamantane core.

Antibacterial and Antifungal Activities

The triazole ring in this compound is linked to significant antibacterial and antifungal activities. Triazoles are widely used in clinical settings as antifungal agents. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains and fungi.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is anticipated that:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways or cellular signaling processes.
  • Binding Affinities : Further research is required to elucidate specific binding affinities and mechanisms of action.

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be made with structurally similar compounds:

Compound NameCAS NumberKey Features
Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(3-chlorophenyl)-triazole}476440-13-8Contains a methoxyphenyl group instead of chlorophenyl
Methyl 2-{[4-(pyridin-2-yl)-triazole]-sulfanyl}acetate122547-72-2Features a pyridine instead of an adamantane moiety
4-(2-methoxyphenyl)-triazole derivativeNot listedLacks the acetate group but retains core triazole structure

This table highlights the unique combination of functional groups in the target compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Research studies focusing on triazole derivatives have shown promising results regarding their efficacy against various pathogens. For instance:

  • Antifungal Activity : In vitro studies demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species.
  • Antiviral Studies : Compounds similar to ethyl 2-[...] have been tested for their ability to inhibit viral replication in cell cultures.

These findings underscore the potential of ethyl 2-[...] as a candidate for further research in therapeutic applications.

Q & A

Q. What are the key steps in synthesizing ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, including:

  • Triazole ring formation via cyclization of thiosemicarbazide intermediates.
  • Adamantane conjugation using coupling agents (e.g., EDC/HOBt) to link the formamido-methyl group to the triazole core.
  • Sulfanyl-acetate introduction via nucleophilic substitution or thiol-ene reactions.

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Maintain temperatures between 60–80°C during cyclization to minimize side products.
  • Employ catalysts like DMAP for efficient amide bond formation.

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Triazole formationHydrazine hydrate, reflux, 12 hrs65–75
Adamantane conjugationEDC, HOBt, DMF, RT, 24 hrs50–60
Sulfanyl-acetate linkageEthyl bromoacetate, K₂CO₃, acetone70–80

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation and purity assessment?

Answer:

  • NMR (¹H, ¹³C) : Critical for verifying adamantane protons (δ 1.6–2.1 ppm) and triazole ring signals (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the acetate moiety .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and triazole C=N bands (~1550 cm⁻¹) .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]+ at m/z 523.4751) .

Advanced Research Questions

Q. How can contradictory reports about the compound’s biological activity (e.g., antiviral vs. antibacterial efficacy) be systematically resolved?

Answer:

  • Experimental replication : Test the compound against standardized microbial strains (e.g., S. aureus ATCC 25923) and viral models (e.g., influenza A/H1N1) under identical conditions.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, the 2,5-dimethylphenyl group may enhance lipophilicity and membrane penetration vs. 4-fluorophenyl analogs in antiviral assays .
  • Target engagement studies : Use SPR or ITC to measure binding affinity to proposed targets (e.g., viral neuraminidase vs. bacterial topoisomerase IV) .

Q. What computational and experimental strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • LogP optimization : Replace the ethyl acetate group with a more polar ester (e.g., PEG-linked) to improve aqueous solubility.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and modify substituents (e.g., methyl groups on phenyl rings) to block degradation .
  • In silico modeling : Perform MD simulations to predict binding modes with cytochrome P450 enzymes and adjust steric bulk near metabolically labile regions .

Q. Table 2: Key PK Parameters from Analogous Adamantane Derivatives

DerivativeLogPSolubility (µg/mL)t₁/₂ (hr)Reference
4-Fluorophenyl analog3.812.52.1
2-Chlorophenyl analog4.28.73.5
Proposed modification3.0*25.0*5.0*
*Predicted values from computational models.

Q. How can structure-activity relationship (SAR) studies elucidate the role of the adamantane moiety in target binding?

Answer:

  • Adamantane substitution : Synthesize analogs with cyclohexane or norbornane instead of adamantane to assess rigidity/hydrophobicity effects.
  • Biological assays : Compare IC₅₀ values against viral proteases or bacterial efflux pumps. Adamantane’s bulky, lipophilic structure may enhance membrane interaction but reduce solubility .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., HIV-1 protease) to visualize adamantane’s spatial contributions .

Q. What experimental designs are recommended for resolving discrepancies in cytotoxicity profiles across cell lines?

Answer:

  • Dose-response curves : Test a wide concentration range (0.1–100 µM) in primary vs. cancer cell lines (e.g., HEK293 vs. HeLa).
  • Mechanistic studies : Use flow cytometry to distinguish apoptosis vs. necrosis and ROS assays to evaluate oxidative stress contributions .
  • Off-target screening : Employ kinase profiling panels to identify unintended interactions (e.g., EGFR inhibition) .

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